6-Chloro-1,2-benzisothiazol-3-yl piperazine
Overview
Description
6-Chloro-1,2-benzisothiazol-3-yl piperazine is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring fused with a piperazine moiety.
Mechanism of Action
Target of Action
6-Chloro-1,2-benzisothiazol-3-yl piperazine is a benzisothiazolyl piperazine-derivative . It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Specifically, 3-(Piperazin-1-yl)-1,2-benzothiazole, a compound consisting of isothiazole and piperazine moieties, acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .
Mode of Action
It’s suggested that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
It’s known that benzisothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors . This suggests that the compound may interact with the oxidosqualene cyclase pathway.
Pharmacokinetics
It’s known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound may have similar effects.
Action Environment
It’s known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may be designed to be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-benzisothiazol-3-yl piperazine typically involves multi-step procedures. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-benzisothiazol-3-yl piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
6-Chloro-1,2-benzisothiazol-3-yl piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored as a candidate for the development of antipsychotic drugs due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-yl piperazine: Lacks the chlorine substituent, which may affect its pharmacological properties.
1,2-Benzisoxazol-3-yl piperazine: Contains an oxygen atom instead of sulfur, leading to different chemical reactivity and biological activity.
Uniqueness
6-Chloro-1,2-benzisothiazol-3-yl piperazine is unique due to the presence of the chlorine atom, which enhances its lipophilicity and may improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to various receptors, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-chloro-3-piperazin-1-yl-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIXMFNRBMCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440818 | |
Record name | 6-chloro-1,2-benzisothiazol-3-yl piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131540-87-9 | |
Record name | 6-chloro-1,2-benzisothiazol-3-yl piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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